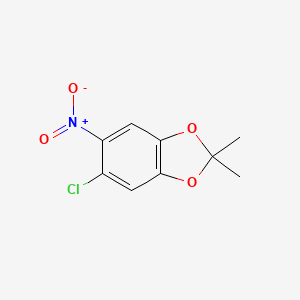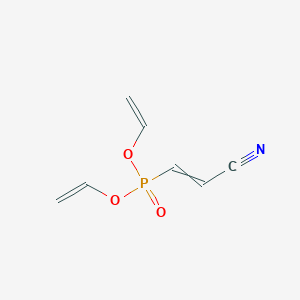
4-(Trimethylstannyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethylstannyl)butanoic acid is an organotin compound characterized by the presence of a trimethylstannyl group attached to the fourth carbon of a butanoic acid chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)butanoic acid typically involves the reaction of butanoic acid derivatives with trimethyltin reagents. One common method includes the use of α,β-acetylenic aldehydes and ketones, which are converted into (Z)-4-(trimethylstannyl)buta-1,3-dienes through a two-step process involving (Me3Sn)2 and (Ph3P)4Pd, followed by Ph3PCH2 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylstannyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the trimethylstannyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Jones reagent (CrO3-H2SO4) for converting alcohols to carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.
Substitution: Palladium-catalyzed cross-coupling reactions for replacing the trimethylstannyl group.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: Butanol or butane.
Substitution: Various substituted butanoic acids depending on the reagents used.
Scientific Research Applications
4-(Trimethylstannyl)butanoic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)butanoic acid involves its interaction with various molecular targets. For instance, it can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting neurotransmission and gene expression . The trimethylstannyl group plays a crucial role in these interactions, facilitating the compound’s binding to specific enzymes and receptors.
Comparison with Similar Compounds
Butanoic acid: A simple carboxylic acid with similar structural features but lacking the trimethylstannyl group.
Trimethylstannyl derivatives: Compounds with trimethylstannyl groups attached to different carbon chains or functional groups.
Properties
CAS No. |
61222-18-2 |
|---|---|
Molecular Formula |
C7H16O2Sn |
Molecular Weight |
250.91 g/mol |
IUPAC Name |
4-trimethylstannylbutanoic acid |
InChI |
InChI=1S/C4H7O2.3CH3.Sn/c1-2-3-4(5)6;;;;/h1-3H2,(H,5,6);3*1H3; |
InChI Key |
JSRYBMLFCTWLJI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14569676.png)
![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)




![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)

![S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate](/img/structure/B14569740.png)
![1-[3-(3-Bromopropoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14569744.png)

![Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-](/img/structure/B14569751.png)


